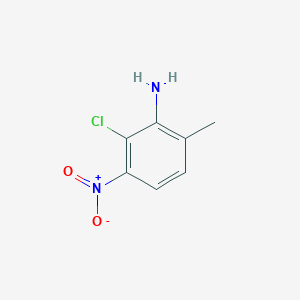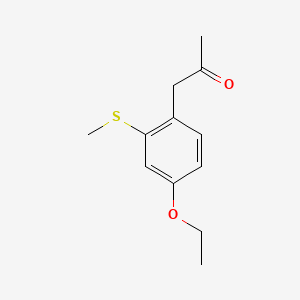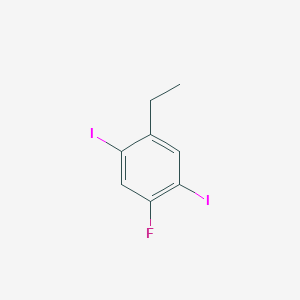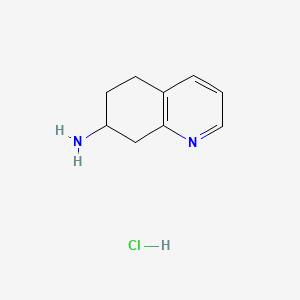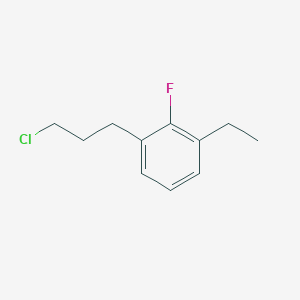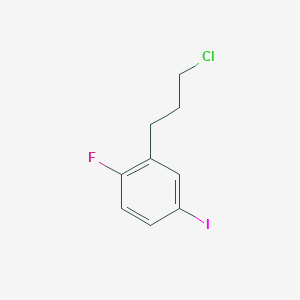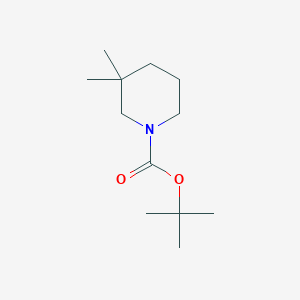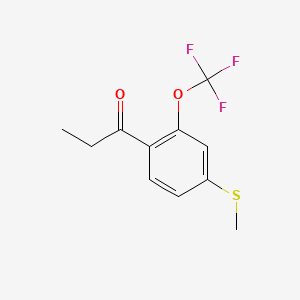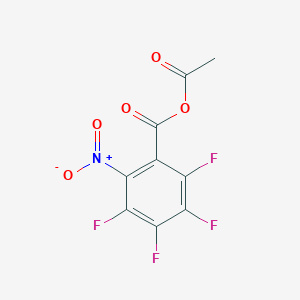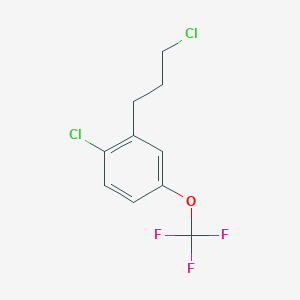
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9Cl2F3O It is a derivative of benzene, featuring a trifluoromethoxy group, a chloropropyl group, and a chlorine atom attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-chloropropanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent substitution with trifluoromethoxy group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include trifluoromethyl-substituted benzene derivatives.
科学研究应用
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs
属性
分子式 |
C10H9Cl2F3O |
|---|---|
分子量 |
273.08 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9Cl2F3O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI 键 |
MLVXQDADDIBWHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


